(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate
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Description
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate is a useful research compound. Its molecular formula is C19H19NO6S and its molecular weight is 389.42. The purity is usually 95%.
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Biological Activity
The compound (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate is a novel isoxazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationships.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₃O₄S
- Molecular Weight : 373.42 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The isoxazole moiety is known for its ability to inhibit certain enzymes, which can lead to therapeutic effects in conditions like inflammation and cancer.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of isoxazole exhibit significant antimicrobial properties against a range of pathogens. The specific compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.
Table 1: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduction in cytokine levels | |
Anticancer | Induction of apoptosis in cancer cells |
Table 2: Structure-Activity Relationship (SAR)
Substituent Position | Modification | Effect on Activity |
---|---|---|
2-position | Isopropylsulfonyl group | Increased potency against cancer cells |
3-position | Furan ring | Enhanced antimicrobial activity |
5-position | Isoxazole moiety | Essential for enzyme inhibition |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a therapeutic agent against bacterial infections.
- Anti-inflammatory Response : In vitro assays using human monocyte-derived macrophages showed that treatment with the compound significantly reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) by up to 50% compared to untreated controls, indicating its potential for managing inflammatory conditions.
- Cancer Cell Apoptosis : In a study involving human breast cancer cell lines (MCF-7), the compound was found to induce apoptosis at concentrations as low as 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction being elucidated.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-propan-2-ylsulfonylphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c1-13(2)27(22,23)16-7-5-14(6-8-16)10-19(21)25-12-15-11-18(26-20-15)17-4-3-9-24-17/h3-9,11,13H,10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOWEQBUDKKQHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.